molecular formula C17H14FN3O5S2 B2569687 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886956-17-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2569687
CAS No.: 886956-17-8
M. Wt: 423.43
InChI Key: IESHHZHQTZHWGD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research, particularly in the field of ion channel modulation . This compound is structurally characterized by a 1,2,4-benzothiadiazine 1,1-dioxide core, a scaffold known to exhibit positive allosteric modulator (PAM) activity on GABA-A receptors . The specific substitution pattern, including the 7-fluoro group and the thioacetamide-linked benzodioxole moiety, is designed to optimize binding affinity and selectivity for specific GABA-A receptor subtypes. Researchers utilize this compound primarily as a tool to probe the structure and function of GABAergic systems , which are critical for regulating neuronal excitability and are implicated in numerous neurological and psychiatric conditions. Its mechanism of action involves binding to an allosteric site on the GABA-A receptor complex, thereby potentiating the inhibitory effects of the endogenous neurotransmitter GABA. This action makes it a valuable candidate for in vitro and in vivo studies aimed at understanding synaptic transmission, neuropharmacology, and for investigating potential therapeutic pathways for anxiety, epilepsy, and sleep disorders, without the sedative side effects often associated with non-selective benzodiazepines. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O5S2/c18-11-2-3-12-15(6-11)28(23,24)21-17(20-12)27-8-16(22)19-7-10-1-4-13-14(5-10)26-9-25-13/h1-6H,7-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESHHZHQTZHWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H14FN3O5S2
  • Molecular Weight : 423.43 g/mol
  • InChI Key : IESHHZHQTZHWGD-UHFFFAOYSA-N
  • SMILES Notation : C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F

These structural features contribute to its unique biological activities.

This compound likely interacts with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with disease progression.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. For example:

CompoundDose (mg/kg)Protection (%)
4a0.480
4c0.480
2a2080
2c3080

These results suggest a significant potential for the compound in treating seizure disorders .

Cytotoxicity and Antitumor Activity

Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings indicate that the compound may possess antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Anticonvulsant Properties :
    • Conducted using the PTZ-induced seizure model in rodents.
    • Compounds showed significant protection against seizures compared to controls .
  • Antitumor Efficacy Evaluation :
    • Assessed against multiple cancer cell lines.
    • Demonstrated dose-dependent cytotoxicity with potential for further development as anticancer agents .
  • Pharmacokinetic Studies :
    • Investigated absorption, distribution, metabolism, and excretion (ADME) profiles.
    • Results indicated favorable pharmacokinetic properties suitable for drug development .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multi-step organic synthesis techniques. The compound's molecular formula is C17H14FN3O5S2C_{17}H_{14}FN_{3}O_{5}S_{2}, and it has a molecular weight of approximately 396.43 g/mol.

Key Structural Features

FeatureDescription
Benzo[d][1,3]dioxole moiety Known for its biological activities and potential pharmacological properties.
Thiadiazine derivative Contributes to the compound's unique biological profile.
Thioether bond Enhances the interaction with biological targets.

Biological Significance

Research indicates that compounds similar to this compound exhibit significant biological activities. These include antimicrobial, anticancer, and antiproliferative effects.

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess promising antimicrobial properties against various bacterial strains. For instance, modifications to the thiadiazine ring can enhance efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on related compounds has demonstrated effectiveness against various cancer cell lines, including breast cancer cells (MCF7). In vitro assays have indicated that certain derivatives exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction .

Molecular Interaction Studies

Molecular docking studies have been employed to elucidate the binding modes of this compound with specific biological targets. Such studies are crucial for understanding the pharmacodynamics and optimizing the structure for enhanced activity .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

Study 1: Antimicrobial Evaluation

A study focusing on thiazole derivatives demonstrated significant antimicrobial activity against both bacterial and fungal strains. The findings suggest that structural modifications can lead to enhanced activity against resistant strains .

Study 2: Anticancer Screening

Research involving 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the importance of the thiadiazine component in enhancing anticancer efficacy .

Summary of Applications

The applications of this compound can be summarized as follows:

Potential Applications:

  • Antimicrobial Agents: Effective against various bacterial and fungal pathogens.
  • Anticancer Therapeutics: Shows promise in targeting cancer cells with potential for further development.

Future Directions:
Continued exploration into the structure–activity relationship (SAR) of this compound may yield novel therapeutic agents with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analog Identification

The target compound shares structural motifs with several synthesized analogs in the evidence, including:

  • Thiadiazole/Thiadiazine Derivatives (e.g., compounds from ).
  • Benzodioxole-Acetamide Hybrids (e.g., C26 and SW-C165 in ).
  • Fluorinated and Sulfur-Containing Heterocycles (e.g., ).
Table 1: Structural Comparison of Key Analogs
Compound Name/ID Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound Benzo[d][1,3]dioxole + Thiadiazine 7-Fluoro, 1,1-dioxido, thioacetamide N/A
C26 () Benzo[d][1,3]dioxole + Acetamide 5-Bromothiophen-2-yl, methylamino N/A (synthetic focus)
SW-C165 () Benzo[d][1,3]dioxole + Acetamide 2-Bromobenzyl, methylamino N/A (synthetic focus)
Compound 4a () Thiadiazole + Benzodioxole Trifluoromethylphenyl, thiol Acetylcholinesterase inhibition (implied)
Compound 5d () Benzothiazole + Thioacetamide Spiro-indoline-thiazolidine Anti-inflammatory, antibacterial
Compound 8a () Thiadiazole + Isoxazole Acetyl, methylpyridinyl N/A (synthetic focus)

Electronic and Pharmacokinetic Properties

  • Fluorine and Sulfone Effects: The 7-fluoro and 1,1-dioxido groups in the target compound enhance electronegativity and solubility compared to non-fluorinated analogs (e.g., C26, SW-C165) .
  • Thioacetamide vs. Thiadiazole : The thioether linkage in the target compound may confer greater metabolic stability than the thiadiazole ring in , which is prone to hydrolysis .

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